3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one
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Overview
Description
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a fluorophenoxy group, a methoxyethyl group, and a nitrophenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the four-membered ring.
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Introduction of Substituents: : The fluorophenoxy, methoxyethyl, and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and strong bases to facilitate the substitution.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves carrying out the synthesis in large reactors, where each step is performed sequentially. Batch processing allows for better control over reaction conditions and product quality.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors. Continuous flow processing can enhance reaction efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other groups. This can be achieved using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted azetidinone derivatives.
Scientific Research Applications
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through:
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, inhibiting or activating their functions.
Disruption of Cellular Processes: By interacting with key proteins, the compound can disrupt essential cellular processes, leading to therapeutic effects.
Pathway Modulation: The compound can influence signaling pathways, altering the cellular response to various stimuli.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-Fluorophenoxy)-1-(2-ethoxyethyl)-4-(4-nitrophenyl)azetidin-2-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-aminophenyl)azetidin-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one is unique due to the specific combination of its substituents. The presence of the fluorophenoxy group enhances its chemical stability and reactivity, while the nitrophenyl group contributes to its potential biological activities. This combination of features makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-25-11-10-20-16(12-2-6-14(7-3-12)21(23)24)17(18(20)22)26-15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHVWPYMSZGGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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